molecular formula C14H19NO B6179472 [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2648941-07-3

[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6179472
CAS No.: 2648941-07-3
M. Wt: 217.3
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Description

[5-(4-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound featuring a bicyclic structure with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the methanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material. The choice of solvents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the bicyclic structure or the aromatic ring.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]
  • [N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine]

Uniqueness

Compared to similar compounds, [5-(4-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol stands out due to its bicyclic structure and the presence of a methanol group

Properties

CAS No.

2648941-07-3

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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